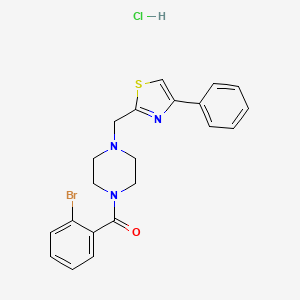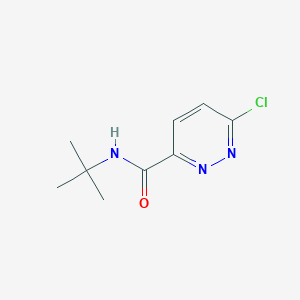
N-tert-butyl-6-chloropyridazine-3-carboxamide
Vue d'ensemble
Description
N-tert-butyl-6-chloropyridazine-3-carboxamide is a chemical compound that belongs to the pyridazine family. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound has been studied extensively, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has demonstrated the significance of N-tert-butyl-6-chloropyridazine-3-carboxamide derivatives in the synthesis and evaluation of compounds with potential antimycobacterial, antifungal, and photosynthesis-inhibiting activities. For example, a study on the synthesis, antimycobacterial, antifungal, and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides highlighted compounds with significant activity against Mycobacterium tuberculosis and fungal strains, as well as compounds capable of inhibiting photosynthetic electron transport in spinach chloroplasts (Doležal et al., 2010). This research emphasizes the utility of these compounds in agricultural applications, including their potential as herbicides or fungicides.
Chemical Structure and Properties
Another aspect of research on this compound derivatives involves understanding their chemical structure and properties, such as spectroscopic characteristics and molecular interactions. For instance, a study on the spectroscopic (FT-IR, FT-Raman), first-order hyperpolarizability, NBO analysis, and HOMO and LUMO analysis of related compounds provided insights into the molecular structure, vibrational frequencies, and electronic properties, contributing to a deeper understanding of the nonlinearity of these molecules (Bhagyasree et al., 2015).
Insecticidal Activity
Research has also explored the insecticidal properties of this compound derivatives. A study on the synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles found that these compounds possess good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens, indicating their potential as environmentally benign pest regulators (Wang et al., 2011).
Applications in Organic Synthesis
Furthermore, studies on the synthesis and applications of related compounds in organic chemistry have been conducted. For instance, the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids demonstrated the utility of tert-butyl carbazate as a coupling reagent in the efficient preparation of various carbonyl compounds, showcasing the versatility of these compounds in synthetic organic chemistry (Iminov et al., 2015).
Propriétés
IUPAC Name |
N-tert-butyl-6-chloropyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-9(2,3)11-8(14)6-4-5-7(10)13-12-6/h4-5H,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRIYZWFJKQUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2998259.png)
![2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2998260.png)

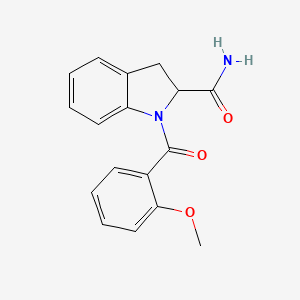
![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2998264.png)

![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B2998267.png)
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2998269.png)

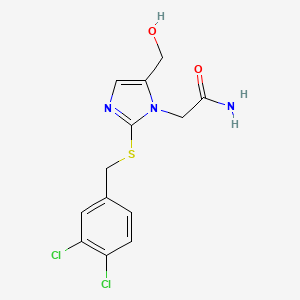
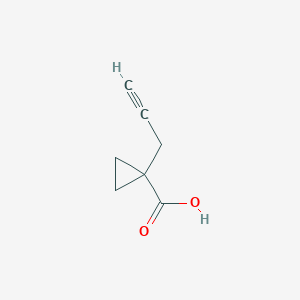
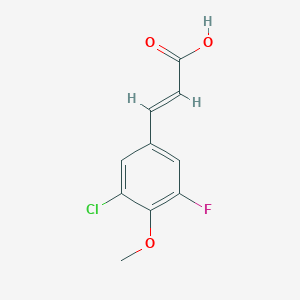
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2998281.png)
